molecular formula C10H13N3O B3038639 (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol CAS No. 879037-99-7

(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol

Cat. No. B3038639
CAS RN: 879037-99-7
M. Wt: 191.23 g/mol
InChI Key: RNKNIORROVYSFT-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol, also known as 5-aminoimidazole-4-carboxamide ribonucleotide (AICA-Ribonucleotide), is a naturally occurring nucleoside that is found in many organisms, including humans. It is an important intermediate in the synthesis of purines and pyrimidines, which are essential for the production of DNA and RNA. AICA-Ribonucleotide is also involved in the regulation of gene expression, cell growth and differentiation, and energy metabolism. In addition, AICA-Ribonucleotide has been studied for its potential therapeutic applications in the treatment of cancer and other diseases.

Scientific Research Applications

Antimicrobial Activity

A study focused on synthesizing new compounds containing 4-(5-benzoyl-1H-benzoimidazol-2) moiety, which relates closely to (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol. These compounds exhibited significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi, highlighting the antimicrobial potential of such compounds (Abd El-Meguid, 2014).

Fluorescence Applications

The synthesis and investigation of tridentate ligands derived from benzimidazole, related to (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol, were conducted. These ligands were used with rhenium tricarbonyl to develop complexes for fluorescence applications. This demonstrates the potential of these compounds in enhancing fluorescent properties for various applications (Wei et al., 2006).

Synthesis of Phenol Derivatives

A study was conducted on the synthesis of 2-(1H-Benzoimidazol-2-yl)-phenol derivatives, which are structurally related to (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol. The focus was on using manganese(III) in the synthesis process, and the fluorescent characteristics of these compounds were investigated (Jie, 2005).

Ligand-Induced Diversification in Compounds

Research demonstrated that ligands like (1H-benzimidazol-2-yl)-methanol can lead to diversification from tetranuclear to mononuclear compounds. This study highlights the importance of such compounds in constructing complex molecular structures with potential applications in chemistry and materials science (Yang et al., 2014).

properties

IUPAC Name

(5-amino-1-ethylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14/h3-5,14H,2,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKNIORROVYSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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